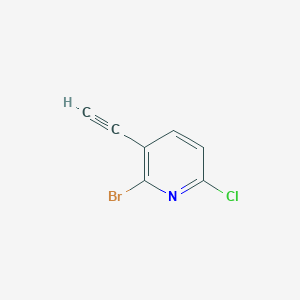
2-Bromo-6-chloro-3-ethynylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-chloro-3-ethynylpyridine is an organic compound with the molecular formula C7H3BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and an ethynyl group attached to a pyridine ring. These functional groups make it a versatile intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-ethynylpyridine can be achieved through several methods. One common approach involves the halogenation of 3-ethynylpyridine. The process typically includes the following steps:
Bromination: 3-ethynylpyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.
Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Bromo-6-chloro-3-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base (e.g., potassium carbonate) and a ligand (e.g., triphenylphosphine) are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-amino-6-chloro-3-ethynylpyridine or 2-bromo-6-thio-3-ethynylpyridine can be formed.
Coupling Products: Products like 2-bromo-6-chloro-3-phenylethynylpyridine can be obtained through coupling reactions.
科学研究应用
2-Bromo-6-chloro-3-ethynylpyridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It may be involved in the synthesis of potential drug candidates with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-6-chloro-3-ethynylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The ethynyl group can participate in π-π interactions, while the halogen atoms can form halogen bonds with target molecules. These interactions can modulate the activity of the target molecules and pathways involved.
相似化合物的比较
Similar Compounds
- 2-Bromo-6-chloro-3-nitropyridine
- 3-Bromo-2-chloro-6-methylpyridine
- 2-Chloro-3-ethynylpyridine
Uniqueness
2-Bromo-6-chloro-3-ethynylpyridine is unique due to the presence of both bromine and chlorine atoms along with an ethynyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical transformations.
属性
分子式 |
C7H3BrClN |
|---|---|
分子量 |
216.46 g/mol |
IUPAC 名称 |
2-bromo-6-chloro-3-ethynylpyridine |
InChI |
InChI=1S/C7H3BrClN/c1-2-5-3-4-6(9)10-7(5)8/h1,3-4H |
InChI 键 |
SFUBOHNZHAJOGU-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(N=C(C=C1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








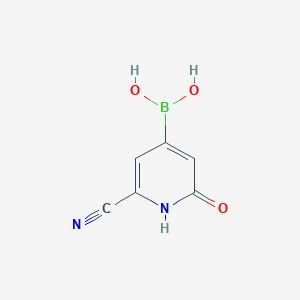

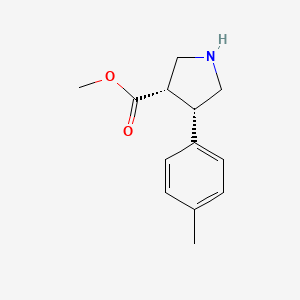
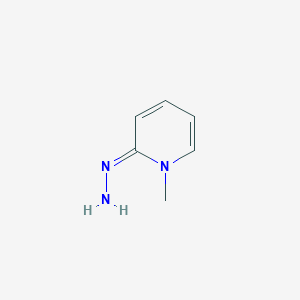
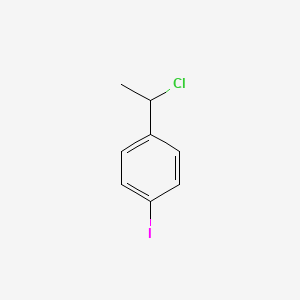

![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)

